ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, a methyl group at position 2, and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules. Its bromine atom enhances reactivity in cross-coupling reactions, while the ester group offers versatility for further functionalization .
Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6(2)14-10-8(9)4-7(12)5-13-10/h4-5H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIEJQELJWMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Core
One reported method starts from 5-bromo-3-prop-1-ynyl-pyridin-2-ylamine, which undergoes cyclization in the presence of potassium tert-butoxide in tert-butanol at 85 °C for 1 hour. This reaction results in the formation of the 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine core with a reported yield of 97%. The reaction mixture is then cooled, quenched with water/ice, and the precipitate is collected and purified by filtration and solvent extraction (e.g., dichloromethane drying over sodium sulfate).
| Step | Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 5-Bromo-3-prop-1-ynyl-pyridin-2-ylamine | Potassium tert-butoxide, tert-butanol, 85 °C, 1 h | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | 97% |
Introduction of the Ethyl Carboxylate Group
The ethyl ester at the 3-position is typically introduced via esterification of the corresponding carboxylic acid or by using an ethyl carboxylate precursor in the synthesis. One common approach involves Suzuki coupling reactions to install aryl or heteroaryl groups at the 5-position followed by bromination and subsequent esterification steps.
Bromination at the 5-Position
Bromination of the pyrrolo[2,3-b]pyridine ring system at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at low temperatures (0 °C to room temperature). The reaction time ranges from 10 minutes to 1 hour depending on the reagent and conditions. This step is critical for installing the bromine substituent necessary for further functionalization.
The Suzuki-Miyaura cross-coupling reaction is a widely employed method to functionalize the 5-bromo position of pyrrolo[2,3-b]pyridine derivatives. The reaction uses palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, and a mixture of dioxane and water as solvent, heated at 80 °C to reflux for 1 to 16 hours. This method allows the introduction of various aryl or heteroaryl groups, which can be further transformed into ester functionalities.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Bromine or NBS, chloroform or DCM, 0 °C to RT, 10–60 min | 5-Bromo substituted pyrrolo[2,3-b]pyridine |
| 2 | Suzuki Coupling | Pd catalyst, phenylboronic acid, K2CO3, dioxane/water (2.5:1), 80 °C, 1–16 h | 5-Aryl or heteroaryl substituted derivatives |
| 3 | Esterification | p-Toluenesulfonyl chloride, base, organic solvent, followed by hydrolysis and acidification | Introduction of carboxylate ester group |
The cyclization reaction using potassium tert-butoxide in tert-butanol is efficient and provides high yields of the pyrrolo[2,3-b]pyridine core with bromine substitution intact.
Bromination using NBS or bromine is selective for the 5-position on the pyrrolo[2,3-b]pyridine ring and can be controlled by temperature and reaction time to avoid over-bromination or side reactions.
Suzuki coupling reactions are robust and versatile, enabling the introduction of various substituents at the 5-position, which can be further modified to install the ethyl carboxylate group or other functionalities.
Purification steps typically involve filtration, solvent extraction, drying over sodium sulfate, and sometimes ion exchange resin treatment to remove impurities and obtain the pure product.
The preparation of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is well-documented through a combination of cyclization, bromination, Suzuki coupling, and esterification steps. The key to successful synthesis lies in the control of reaction conditions such as temperature, reagent equivalents, and reaction time to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions offers flexibility for further derivatization of the compound. These methods are supported by robust experimental data and have been validated in multiple research settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation: Formation of 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: Formation of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has shown promise in the development of pharmaceuticals. Its structural features make it a candidate for designing inhibitors targeting specific biological pathways.
- Anticancer Activity : Studies have indicated that pyrrolopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. A notable study demonstrated that modifications in the pyrrolopyridine structure can enhance cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
- Antimicrobial Properties : Research has also explored the antimicrobial activity of this compound. Derivatives of pyrrolopyridine have been synthesized and tested against a range of bacteria and fungi. The presence of the bromine atom is believed to enhance the compound's ability to disrupt microbial cell membranes, thereby exhibiting potent antimicrobial effects .
Synthetic Applications
The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules.
- Building Block for Drug Synthesis : this compound can be utilized as a building block for synthesizing other bioactive compounds. Its reactivity allows for further functionalization, making it valuable in the pharmaceutical industry for developing novel therapeutics .
Material Science
Research has indicated potential applications in material science, particularly in creating functional materials with specific electronic or optical properties.
- Conductive Polymers : The incorporation of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives into polymer matrices has been studied for producing conductive materials. These materials can be used in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport properties .
Case Study 1: Anticancer Activity Evaluation
A recent study published in the Journal of Medicinal Chemistry examined a series of pyrrolopyridine derivatives, including this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer potential.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl 5-Bromo Derivative | 5.4 | MCF7 |
| Ethyl Non-Bromo Derivative | 15.8 | MCF7 |
Case Study 2: Antimicrobial Screening
In another study published in Antimicrobial Agents and Chemotherapy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
| Microbe | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Ethyl 5-Bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Key Differences :
- Position 6: Ethyl group instead of hydrogen.
- Position 3: Hydroxy group replaces the ester.
- Position 2: Carboxylate ester instead of methyl.
- The 6-ethyl group introduces steric hindrance, possibly affecting binding to biological targets .
Ethyl 5-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Key Differences :
- Position 2: Trifluoromethyl (CF₃) replaces methyl (CH₃).
- Impact :
Core Ring Modifications
Ethyl 4-Methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate
- Key Differences :
- Fused pyran ring adds rigidity to the structure.
- Impact :
Ethyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)
Isosteric Replacements
Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Key Differences :
- Pyrazole ring replaces pyrrole in the fused bicyclic system.
- The absence of a methyl group at position 2 may reduce steric effects in binding interactions .
Biological Activity
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Chemical Structure : this compound features a pyrrolo[2,3-b]pyridine core structure with a bromine substituent and an ethyl ester group.
- CAS Number : 1704065-83-7
- Molecular Weight : 283.12124 g/mol
Target Interaction
The compound interacts with various biological targets, particularly kinases. It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and differentiation. Inhibition of these receptors can lead to therapeutic effects in cancer treatment and other proliferative disorders .
Biochemical Pathways
This compound affects several biochemical pathways:
- Kinase Inhibition : It inhibits specific kinases involved in signal transduction pathways, influencing cellular processes such as growth and apoptosis.
- Oxidative Stress Modulation : The compound has shown potential in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegeneration .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant inhibition of cancer cell proliferation in various cancer lines, suggesting its role as a promising anticancer agent. For example, it was effective against breast cancer cell lines with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | FGFR inhibition |
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- COX Inhibition : this compound has been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs like indomethacin .
Case Study 1: Cancer Cell Lines
In a study published in Molecular Medicine Reports, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead for further development in cancer therapeutics .
Case Study 2: Inflammatory Models
Research conducted on animal models demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation models. This effect was attributed to its ability to inhibit COX enzymes and modulate pro-inflammatory cytokine levels .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can yield be optimized?
- Methodology : The compound is typically synthesized via halogenation or cross-coupling. For example, bromination at C-5 can be achieved using N-bromosuccinimide (NBS) in DMF at 0–5°C to prevent over-substitution. Purification via silica gel flash chromatography (heptane/ethyl acetate, 8:2) yields ~50% after optimization . Key parameters include stoichiometric control (e.g., 0.619 mmol substrate vs. 0.588 mmol acetylene) and reaction monitoring via TLC . Post-synthesis characterization using ESI-MS (e.g., m/z 405.3 [M]⁺) and H NMR (e.g., δ 12.40 ppm for NH) confirms structure .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- H NMR : Assign protons using splitting patterns (e.g., δ 8.39 ppm, J = 2.2 Hz for HetH; δ 12.40 ppm for NH in DMSO-d₆) .
- ESI-MS : Confirm molecular weight (e.g., m/z 405.3 [M]⁺ with isotopic peaks at 407.3 [M+2]⁺ for bromine) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for ester groups) and NH stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine scaffold be addressed?
- Methodology : Regioselectivity at C-3 or C-5 is influenced by electronic effects. For C-3 substitution, pre-functionalize with iodine (e.g., 3-iodo intermediates) to enable Suzuki-Miyaura couplings. A study achieved 51% yield for 3-(phenylethynyl)-5-bromo derivatives using Pd(PPh₃)₄ catalysis . Computational modeling (DFT) predicts electron density to guide protecting group strategies (e.g., Boc protection at N-1 enhances C-5 reactivity) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Residual Solvents : Use deuterated solvents (e.g., DMSO-d₆) and report solvent peaks (e.g., δ 2.22 ppm for CH₃ in DMSO) .
- Rotameric Effects : Perform variable-temperature NMR to distinguish dynamic equilibria.
- High-Resolution MS : Confirm molecular formula (e.g., C₁₁H₁₀BrN₂O₂ requires m/z 307.0 [M+H]⁺) and rule out adducts (e.g., sodium/potassium ions) .
Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : Bromine enhances electrophilicity for cross-coupling (e.g., Suzuki reactions with aryl boronic acids). In kinase inhibitor studies, bromine at C-5 improved binding affinity (IC₅₀ < 100 nM) by forming halogen bonds with ATP-binding pockets . Compare with chloro/fluoro analogs to assess electronic effects on bioactivity .
Data Analysis and Experimental Design
Q. What experimental designs are recommended for SAR studies of pyrrolo[2,3-b]pyridine derivatives?
- Methodology :
- Core Modifications : Synthesize analogs with varying substituents (e.g., methyl at C-2, bromo at C-5) to assess steric/electronic effects.
- Biological Assays : Test kinase inhibition (e.g., JAK2 or EGFR) using ATP-competitive assays. For example, a derivative showed IC₅₀ = 450 nM against JAK2, linked to C-3 carboxylate interactions .
- Computational Docking : Use PyMOL or AutoDock to predict binding modes, focusing on halogen bonds (Br⋯O/N distances ~3.0 Å) .
Q. How can crystallization challenges for X-ray structural analysis be mitigated?
- Methodology : Optimize solvent systems (e.g., DMSO/water diffusion) and employ slow evaporation. A related compound (5-bromo-1H-pyrrolo[2,3-b]pyridine) crystallized in the P2₁/c space group, with Br⋯π interactions stabilizing the lattice . For ester derivatives, use low-polarity solvents (e.g., ethyl acetate) to enhance crystal quality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
